
An In-depth Technical Guide on the
Carcinogenicity of 1,4-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,4-Dichlorobenzene

Cat. No.: B7767911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carcinogenicity studies of 1,4-
Dichlorobenzene (p-DCB), a widely used chemical in mothballs and deodorizers. This

document summarizes key findings from pivotal studies, details experimental protocols, and

presents quantitative data in a structured format to facilitate understanding and further

research.

Classification of Carcinogenicity
1,4-Dichlorobenzene has been classified by major international and national health agencies

based on evidence from animal studies. The International Agency for Research on Cancer

(IARC) has classified 1,4-Dichlorobenzene in Group 2B, as possibly carcinogenic to

humans[1][2][3]. This classification is primarily based on sufficient evidence of carcinogenicity

in experimental animals[2]. The U.S. National Toxicology Program (NTP) states that 1,4-
Dichlorobenzene is reasonably anticipated to be a human carcinogen based on sufficient

evidence from animal studies[4]. The U.S. Environmental Protection Agency (EPA) has

classified 1,4-Dichlorobenzene as a Group C, possible human carcinogen.

Key Carcinogenicity Studies
The primary evidence for the carcinogenicity of 1,4-Dichlorobenzene comes from oral and

inhalation exposure studies in rodents. The most definitive studies were conducted by the

National Toxicology Program (NTP).
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Oral Gavage Studies (NTP TR-319)

A key study by the NTP investigated the effects of 1,4-Dichlorobenzene administered by

gavage (in corn oil) to F344/N rats and B6C3F1 mice for two years.

In male F344/N rats, there was a dose-related increase in the incidence of renal tubular cell

adenocarcinomas, which are uncommon tumors in this strain.

In male and female B6C3F1 mice, 1,4-Dichlorobenzene induced hepatocellular adenomas

and carcinomas.

Inhalation Studies

Subsequent studies have also examined the carcinogenic potential of 1,4-Dichlorobenzene
via inhalation.

A two-year inhalation study in mice also demonstrated an increase in liver cancer

(hepatocellular carcinoma and hepatoblastoma) in both sexes.

Quantitative Data from Carcinogenicity Bioassays
The following tables summarize the tumor incidence data from the pivotal NTP oral gavage

study (TR-319) and other key studies.

Table 1: Incidence of Renal Tumors in Male F344/N Rats (NTP TR-319, Gavage)

Treatment Group
(mg/kg/day)

Number of Animals
Tubular Cell
Adenocarcinoma

Tubular Cell
Adenoma

0 (Corn Oil Control) 50 1 (2%) 0 (0%)

150 50 3 (6%) 0 (0%)

300 50 7 (14%) 1 (2%)

Table 2: Incidence of Liver Tumors in B6C3F1 Mice (NTP TR-319, Gavage)
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Sex
Treatment
Group
(mg/kg/day)

Number of
Animals

Hepatocellu
lar
Adenoma

Hepatocellu
lar
Carcinoma

Hepatocellu
lar
Adenoma
or
Carcinoma
(Combined)

Male
0 (Corn Oil

Control)
50 13 (26%) 9 (18%) 20 (40%)

300 50 26 (52%) 19 (38%) 38 (76%)

600 50 25 (50%) 29 (58%) 45 (90%)

Female
0 (Corn Oil

Control)
48 3 (6%) 1 (2%) 4 (8%)

300 49 19 (39%) 11 (22%) 28 (57%)

600 50 38 (76%) 19 (38%) 47 (94%)

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of carcinogenicity

studies. The following outlines the protocol for the NTP TR-319 gavage study.

NTP TR-319 Gavage Study Protocol

Test Substance: 1,4-Dichlorobenzene (>99% pure) dissolved in corn oil.

Animal Models:

Male and female F344/N rats.

Male and female B6C3F1 mice.

Administration: Oral gavage, 5 days per week for 103 weeks.

Dosage Groups:
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Male Rats: 0, 150, or 300 mg/kg body weight per day.

Female Rats: 0, 300, or 600 mg/kg body weight per day.

Male and Female Mice: 0, 300, or 600 mg/kg body weight per day.

Group Size: 50 animals per group.

Observations: Animals were observed twice daily for mortality and morbidity. Body weights

were recorded weekly for the first 13 weeks and then monthly. At the end of the study, a

complete necropsy was performed on all animals, and tissues were examined

histopathologically.

Study Start Animal Selection
(F344/N Rats, B6C3F1 Mice) Acclimation Period Randomization into

Dose Groups (n=50/group)
Oral Gavage Dosing

(5 days/week for 103 weeks)
In-life Observations

(Mortality, Morbidity, Body Weight) Terminal Necropsy Histopathological Examination Data Analysis and
Tumor Incidence Reporting Study Conclusion

Click to download full resolution via product page

NTP Gavage Study Experimental Workflow.

Mechanism of Carcinogenicity
The carcinogenic effects of 1,4-Dichlorobenzene are generally considered to occur through

non-genotoxic mechanisms, meaning it does not directly damage DNA. The proposed modes

of action differ for the kidney and liver tumors.

Kidney Tumors in Male Rats (α2u-globulin Nephropathy)

The induction of renal tumors in male rats is linked to a mechanism involving α2u-globulin, a

low-molecular-weight protein produced in the liver of male rats but not in female rats, mice, or

humans.

Binding: 1,4-Dichlorobenzene or its metabolites bind to α2u-globulin in the liver.

Accumulation: The complex is filtered by the kidneys but is resistant to lysosomal

degradation, leading to its accumulation in the proximal tubules.
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Toxicity: This accumulation causes cytotoxicity, leading to chronic cell injury and regenerative

cell proliferation.

Tumor Formation: Sustained cell proliferation increases the likelihood of spontaneous

mutations, ultimately leading to tumor formation.

Since α2u-globulin is specific to male rats, this mechanism is not considered relevant to

humans.
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Proposed Mechanism of Renal Carcinogenicity in Male Rats.
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Liver Tumors in Mice

The mechanism for liver tumor induction in mice is believed to be related to sustained

cytotoxicity and regenerative cell proliferation.

Metabolism: 1,4-Dichlorobenzene is metabolized in the liver, potentially forming reactive

metabolites.

Cytotoxicity: These metabolites can lead to oxidative stress and cytotoxicity, causing liver cell

death.

Proliferation: The liver responds to this damage with sustained regenerative cell proliferation.

Tumor Promotion: This increased cell turnover can promote the growth of spontaneously

initiated tumor cells into adenomas and carcinomas.

Some evidence suggests the involvement of nuclear receptors like the constitutive androstane

receptor (CAR) and peroxisome proliferator-activated receptor alpha (PPARα), which are

involved in regulating cell proliferation and apoptosis.
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Proposed Mechanism of Liver Carcinogenicity in Mice.

Human Relevance and Risk Assessment
While there is sufficient evidence for the carcinogenicity of 1,4-Dichlorobenzene in animals,

the data in humans is inadequate. The mechanism for kidney tumors in male rats is generally

not considered relevant to humans. The relevance of the mouse liver tumors is still a subject of

scientific discussion, but the non-genotoxic, proliferative mechanism suggests that there may
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be a threshold for this effect. Risk assessments, therefore, often consider that a certain level of

exposure may not pose a significant cancer risk to humans.

Conclusion
Carcinogenicity studies of 1,4-Dichlorobenzene have consistently demonstrated its potential

to cause kidney tumors in male rats and liver tumors in mice through non-genotoxic

mechanisms. The detailed experimental data and proposed signaling pathways outlined in this

guide provide a foundation for researchers and drug development professionals to understand

the carcinogenic profile of this compound and to inform human health risk assessments.

Further research into the specific molecular events underlying the mitogenic and promotional

activity of 1,4-Dichlorobenzene in the liver is warranted to better extrapolate these findings to

human populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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